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Compound Name: Benzyl (8-hydroxyoctyl)carbamate

Cat. No.: B2459146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzyl (8-hydroxyoctyl)carbamate is a chemical compound with potential applications in

various fields, including drug discovery and materials science. Understanding its

physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion -

ADME), and toxicological properties is crucial for its development and safe handling. In the

early stages of research, in-silico prediction methods offer a rapid and cost-effective approach

to estimate these properties, guiding further experimental investigation.

This technical guide provides a comprehensive overview of the in-silico predicted properties of

Benzyl (8-hydroxyoctyl)carbamate. The data presented herein is generated using a variety of

established computational models and is intended to serve as a foundational resource for

researchers. Furthermore, this guide includes detailed experimental protocols for the key

properties, offering a pathway for the validation of these in-silico predictions.

In-Silico Property Prediction Workflow
The following diagram illustrates the general workflow for in-silico property prediction, starting

from the chemical structure of Benzyl (8-hydroxyoctyl)carbamate.
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Figure 1: In-Silico Property Prediction Workflow.

Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in various

environments and are critical for formulation and delivery. The predicted properties for Benzyl
(8-hydroxyoctyl)carbamate are summarized in the table below.
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Property Predicted Value Method/Tool

Molecular Formula C₁₆H₂₅NO₃ -

Molecular Weight 279.37 g/mol -

logP (octanol/water) 3.8 - 4.2 Multiple consensus models

Water Solubility
Low (predicted logS: -4.5 to

-5.0)
Multiple consensus models

pKa (most acidic) ~13.5 (hydroxyl proton) Chemicalize

pKa (most basic) ~ -1.5 (carbamate nitrogen) Chemicalize

Topological Polar Surface Area

(TPSA)
58.7 Å² SwissADME

Number of Rotatable Bonds 12 SwissADME

Number of Hydrogen Bond

Acceptors
3 SwissADME

Number of Hydrogen Bond

Donors
2 SwissADME

Predicted ADME Properties
ADME properties determine the pharmacokinetic profile of a compound, influencing its efficacy

and safety as a potential therapeutic agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2459146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Outcome Interpretation Method/Tool

Lipinski's Rule of Five 0 violations
Likely good oral

bioavailability
SwissADME

Gastrointestinal (GI)

Absorption
High

Well absorbed from

the gut
SwissADME

Blood-Brain Barrier

(BBB) Permeation
No

Unlikely to cross the

BBB
SwissADME

Caco-2 Permeability

(logPapp)
-5.0 to -4.5 cm/s

Moderate to high

permeability

ADMETlab 2.0,

pkCSM

P-glycoprotein (P-gp)

Substrate
No

Not likely to be a

substrate of P-gp

efflux pump

SwissADME

CYP1A2 Inhibitor No
Low potential for drug-

drug interactions
SwissADME

CYP2C19 Inhibitor No
Low potential for drug-

drug interactions
SwissADME

CYP2C9 Inhibitor No
Low potential for drug-

drug interactions
SwissADME

CYP2D6 Inhibitor No
Low potential for drug-

drug interactions
SwissADME

CYP3A4 Inhibitor No
Low potential for drug-

drug interactions
SwissADME

Predicted Toxicological Properties
Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table

summarizes the predicted toxicological profile of Benzyl (8-hydroxyoctyl)carbamate.
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Endpoint Predicted Outcome
Confidence/Probab
ility

Method/Tool

Ames Mutagenicity Non-mutagen High ProTox-II, pkCSM

hERG Inhibition Low risk of inhibition - pkCSM

Hepatotoxicity Low probability High ProTox-II

Carcinogenicity Low probability Moderate ProTox-II

Oral Rat Acute

Toxicity (LD₅₀)

Predicted ~2000

mg/kg (Class 4)
- ProTox-II

Skin Sensitization Low probability Moderate pkCSM

Hypothetical Signaling Pathway
Given the structural features of a carbamate and a long alkyl chain with a terminal hydroxyl

group, Benzyl (8-hydroxyoctyl)carbamate could potentially interact with enzymes involved in

lipid signaling or hydrolysis. The following diagram depicts a hypothetical interaction with a

generic hydrolase enzyme.
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hydroxyoctyl-carbamate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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